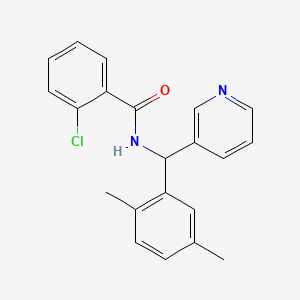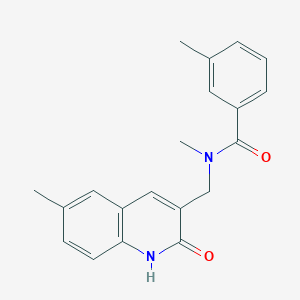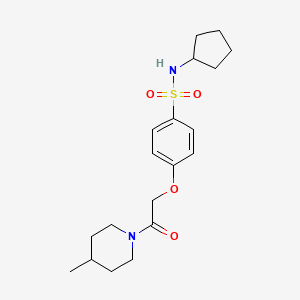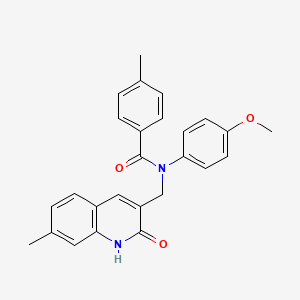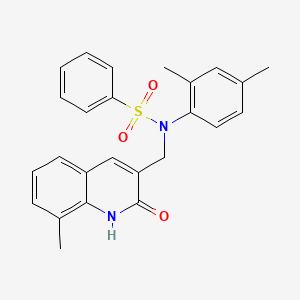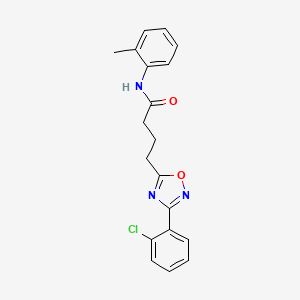
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide, also known as CTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is not yet fully understood. However, studies have suggested that this compound may exert its effects by modulating the activity of GABAergic neurotransmission in the brain. It has also been suggested that this compound may modulate the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory.
Biochemical and Physiological Effects:
This compound has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and GABA. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of synaptic plasticity and memory. This compound has been shown to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has several advantages for lab experiments, including its high potency and selectivity. However, this compound also has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective this compound analogs. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of this compound involves a series of chemical reactions, and it has been extensively studied for its potential applications in the treatment of various diseases. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, and it has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to elucidate the exact mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide involves a series of chemical reactions that include the condensation of 2-chlorobenzohydrazide with ethyl acetoacetate, followed by the cyclization of the resulting product with phosphorus oxychloride. The final product is obtained by the reaction of the resulting compound with o-toluidine and butyric anhydride.
Scientific Research Applications
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. This compound has also been shown to possess anticonvulsant and anxiolytic properties. Additionally, this compound has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-7-2-5-10-16(13)21-17(24)11-6-12-18-22-19(23-25-18)14-8-3-4-9-15(14)20/h2-5,7-10H,6,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXREKXGZGKXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

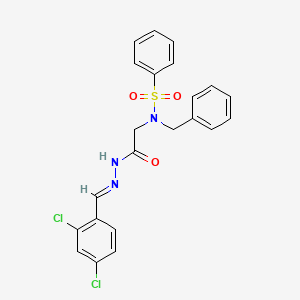


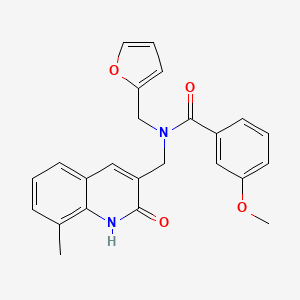
![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7697579.png)
